
1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a versatile chemical compound with a unique structure that offers a wide range of applications in various fields, including drug discovery, medicinal chemistry, and molecular biology
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains by targeting DNA synthesis mechanisms. For instance, studies have shown that quinoline-based compounds can effectively inhibit bacterial DNA gyrase and type IV topoisomerase, leading to cell death in susceptible bacteria.
Table 1: Antimicrobial Activity of Related Quinoline Compounds
Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
---|---|---|---|
UC-112 | A375 Cell Line | 15 | |
Compound 8a | M14/LCC6MDR1 | 18 | |
5-((4-Alkyl piperazin-1-yl)methyl)quinolin-8-ol | Gram-positive & Gram-negative | 20+ |
Anticancer Activity
The anticancer potential of quinoline derivatives has also been explored extensively. These compounds have demonstrated the ability to inhibit cell proliferation in various human tumor cell lines. The structural features of 1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide may enhance its efficacy against specific cancer types.
Case Study: Structure-Activity Relationship (SAR)
A recent study investigated the structure-activity relationship of quinoline derivatives, revealing that modifications to the piperidine and quinoline moieties significantly affect their biological activity. For example, variations in substituents on the benzyl group were found to alter potency against certain cancer cell lines, indicating that careful structural design can lead to improved therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Quinolinyl Carboxylates: These compounds share the quinoline ring structure but differ in their functional groups and biological activities.
Cannabimimetic Carboxamide Derivatives: These compounds have similar carboxamide groups but differ in their overall structure and receptor affinities.
Biological Activity
1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide, with the CAS number 921785-84-4, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C22H22FN3O2 with a molecular weight of 379.4 g/mol. The structure incorporates a quinoline moiety linked to a piperidine ring, which is common in many bioactive compounds.
Property | Value |
---|---|
CAS Number | 921785-84-4 |
Molecular Formula | C22H22FN3O2 |
Molecular Weight | 379.4 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Biological Activity Overview
The biological activities of this compound are primarily linked to its interaction with various biological targets, including enzymes and receptors involved in disease processes.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For example, compounds related to quinoline structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific compound may possess similar properties due to its structural analogies with known antimicrobial agents .
Inhibitory Effects on Enzymes
This compound has been evaluated for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. In studies involving derivatives of piperazine and piperidine, certain compounds exhibited competitive inhibition against tyrosinase with low IC50 values, indicating strong inhibitory potential .
The mechanism by which this compound exerts its biological effects may involve the following pathways:
- Enzyme Inhibition : The compound likely interacts with the active sites of target enzymes, preventing substrate access and thereby inhibiting enzymatic activity.
- Receptor Modulation : Similar compounds have been shown to modulate receptor activity, which could be a mechanism for its pharmacological effects.
- Cellular Uptake : The presence of the piperidine moiety may enhance cellular uptake, allowing for greater bioavailability and efficacy within target cells.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Antimicrobial Efficacy : A study demonstrated that quinoline derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL against various bacterial strains . This suggests that the compound may possess similar antimicrobial properties.
- Tyrosinase Inhibition : Compounds featuring the piperidine structure showed IC50 values as low as 0.18 μM against tyrosinase, indicating potent enzyme inhibition without cytotoxic effects on human cells . This highlights the potential for developing skin-lightening agents or treatments for hyperpigmentation.
- Antiproliferative Activity : Research has indicated that certain quinoline-based compounds exhibit antiproliferative effects against cancer cell lines, suggesting that this compound could be explored further in cancer therapeutics .
Properties
IUPAC Name |
1-[8-[(4-fluorophenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-18-7-4-15(5-8-18)14-28-19-3-1-2-16-6-9-20(25-21(16)19)26-12-10-17(11-13-26)22(24)27/h1-9,17H,10-14H2,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOOZBXWVZEZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.